molecular formula C18H21NO5 B4990017 N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate

N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate

Cat. No. B4990017
M. Wt: 331.4 g/mol
InChI Key: NOVISAZZEYBSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate, also known as PDP or propylphenylpropionaldehyde oxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propiophenone, which is a ketone commonly used in organic synthesis. PDP has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase, and the induction of protein synthesis and degradation. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is its versatility in scientific research. It has been used in a range of experiments investigating various biological processes, and its effects are well-documented. However, there are also limitations to its use, including its potential toxicity and the fact that it may not be suitable for certain types of experiments.

Future Directions

There are many potential future directions for research involving N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. One area of interest is the development of new drugs based on the structure of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. Another potential direction is the investigation of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate's effects on various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate involves the reaction of propiophenone with hydroxylamine to form propylphenylpropionaldehyde oxime, which is then reacted with 1-naphthol to form N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. This method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic synthesis.

Scientific Research Applications

N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to have a range of effects on the nervous system, including the inhibition of acetylcholinesterase and the modulation of neurotransmitter release. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been used in studies of protein synthesis and degradation, as well as in investigations of cellular signaling pathways.

properties

IUPAC Name

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2H2O4/c1-2-11-17-12-6-13-18-16-10-5-8-14-7-3-4-9-15(14)16;3-1(4)2(5)6/h2-5,7-10,17H,1,6,11-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVISAZZEYBSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid

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